1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine

Chemical Purity Quality Control Synthetic Intermediates

This phthalazine derivative features a unique 1-(4-benzylphenoxy) and 4-(4-methylphenyl) substitution pattern critical for structure-activity relationship (SAR) studies. The distinct three-dimensional conformation and lipophilicity profile cannot be replicated by generic analogs, ensuring assay reproducibility. With ≥95% purity, it is suitable for focused library synthesis, MTT antiproliferative assays, and kinase inhibition screening. Request custom synthesis or bulk pricing for your research program.

Molecular Formula C28H22N2O
Molecular Weight 402.5 g/mol
Cat. No. B12166834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine
Molecular FormulaC28H22N2O
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)CC5=CC=CC=C5
InChIInChI=1S/C28H22N2O/c1-20-11-15-23(16-12-20)27-25-9-5-6-10-26(25)28(30-29-27)31-24-17-13-22(14-18-24)19-21-7-3-2-4-8-21/h2-18H,19H2,1H3
InChIKeyBOEPXTRAJAFYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine: High-Purity Phthalazine Building Block for Specialized Organic Synthesis and Biomedical Research


1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine is a synthetic phthalazine derivative with the molecular formula C28H22N2O2 and a molecular weight of 418.5 g/mol . The compound features a benzylphenoxy substituent at the 1-position and a 4-methylphenyl group at the 4-position of the phthalazine core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring . Phthalazine derivatives, including this compound, are valued in medicinal chemistry and chemical biology for their structural versatility and documented anticancer, antibacterial, and anti-inflammatory activities, making them attractive starting materials and intermediates for the synthesis of novel bioactive agents [1].

1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine: Why Generic Substitution with Other Phthalazine Derivatives Is Not Advisable


Phthalazine derivatives are highly sensitive to even minor modifications in their substitution patterns, as the spatial arrangement and electronic properties of substituents directly influence molecular recognition, target binding, and ultimately biological activity [1]. The precise placement of the 4-benzylphenoxy and 4-methylphenyl moieties on the phthalazine core in this compound yields a unique three-dimensional conformation and lipophilicity profile that cannot be replicated by structurally similar analogs like 1-benzyl-4-(4-methylphenoxy)phthalazine or 1-benzoyl-4-(4-methylphenyl)phthalazine [2]. As demonstrated in structure-activity relationship (SAR) studies of phthalazine-based anticancer agents, small changes in substituent identity and position can alter IC50 values by orders of magnitude and shift selectivity between different cancer cell lines [3]. Substituting this compound with a generic phthalazine derivative without rigorous experimental validation risks compromising assay reproducibility and invalidating research conclusions.

1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine: Quantitative Comparative Evidence for Scientific Selection


High Chemical Purity Confirmed by Vendor Specification, Comparable to Closest Structural Analog

The target compound is supplied with a minimum purity specification of 95%+ , which is identical to the purity specification of its closest commercially available positional isomer, 1-benzyl-4-(4-methylphenoxy)phthalazine (CAS 338404-27-6) . This level of purity ensures that the compound is suitable for use as a synthetic intermediate or analytical standard without the confounding effects of significant impurities.

Chemical Purity Quality Control Synthetic Intermediates

Distinct Molecular Weight and Formula Enable Analytical Differentiation from Related Phthalazine Analogs

The target compound possesses a molecular formula of C28H22N2O2 and a molecular weight of 418.5 g/mol , which distinguishes it from structurally similar phthalazine derivatives such as 1-benzyl-4-(4-methylphenoxy)phthalazine (C22H18N2O, MW 326.4 g/mol) and 1-benzoyl-4-(4-methylphenyl)phthalazine (C22H16N2O, MW 324.4 g/mol) [1]. This distinct mass and formula provide a clear analytical fingerprint for unambiguous identification via LC-MS or HRMS in complex reaction mixtures or biological matrices.

Analytical Chemistry Mass Spectrometry Compound Identification

Phthalazine Core Confers Potential for Anticancer Activity Consistent with Class-Level Trends

While direct biological activity data for the target compound is not publicly available, phthalazine derivatives as a class have demonstrated potent antiproliferative effects across multiple cancer cell lines. For example, a recent series of phthalazine-coumarin conjugates exhibited IC50 values as low as 2.2 µM against MCF-7 breast cancer cells and 2.4 µM against HepG-2 hepatocellular carcinoma cells [1]. Additionally, certain phthalazine-based Topo II inhibitors have shown IC50 values of 7.02 ± 0.54 µM against the target enzyme [2]. The target compound's unique substitution pattern—incorporating a benzylphenoxy and a 4-methylphenyl group—may modulate potency and selectivity relative to these benchmarks, positioning it as a valuable scaffold for SAR exploration.

Anticancer Activity Cytotoxicity Drug Discovery

Stability Profile Aligns with Class Norms; Long-Term Storage Recommendations Provided by Vendors

Vendor datasheets for phthalazine derivatives, including 1-benzyl-4-(4-methylphenoxy)phthalazine, recommend long-term storage in a cool, dry place to maintain chemical integrity . While specific accelerated stability data for the target compound are not publicly available, the absence of hydrolytically labile functional groups (e.g., esters, amides) in its structure suggests stability comparable to other diaryl-substituted phthalazines, which have been successfully stored and handled under standard laboratory conditions for crystallographic studies [1].

Compound Stability Storage Conditions Material Handling

1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization in Anticancer Drug Discovery

Given the well-documented anticancer activity of phthalazine derivatives (IC50 values in the low micromolar range against multiple cancer cell lines [1]), 1-(4-benzylphenoxy)-4-(4-methylphenyl)phthalazine serves as a valuable scaffold for structure-activity relationship (SAR) studies. Its unique substitution pattern—a benzylphenoxy group at position 1 and a 4-methylphenyl group at position 4—provides a distinct chemical space to explore modifications that may enhance potency, improve selectivity, or overcome resistance mechanisms. Researchers can use this compound as a starting point for synthesizing focused libraries and evaluating antiproliferative effects in standard MTT assays.

Analytical Chemistry: Use as a Reference Standard for LC-MS Method Development

The compound's distinct molecular formula (C28H22N2O2) and molecular weight (418.5 g/mol) enable unambiguous identification via liquid chromatography-mass spectrometry (LC-MS) or high-resolution mass spectrometry (HRMS) . Its purity specification of ≥95% makes it suitable for use as a calibration standard or quality control sample in analytical method development, particularly for the detection and quantification of phthalazine-based compounds in complex biological or environmental matrices.

Synthetic Organic Chemistry: Advanced Building Block for Heterocyclic Synthesis

With a purity of ≥95% , 1-(4-benzylphenoxy)-4-(4-methylphenyl)phthalazine is a reliable building block for constructing more complex heterocyclic systems. The phthalazine core can undergo electrophilic aromatic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions, allowing for further functionalization. The benzylphenoxy and 4-methylphenyl groups may be strategically employed as synthetic handles for late-stage diversification or as removable protecting groups in multistep syntheses.

Pharmacological Screening: In Vitro Evaluation of Kinase or Enzyme Inhibition

Although direct target engagement data for this specific compound are not yet reported, the broader phthalazine class has demonstrated inhibitory activity against key enzymes such as Topoisomerase II (IC50 7.02 ± 0.54 µM) and Aurora kinases [2]. 1-(4-benzylphenoxy)-4-(4-methylphenyl)phthalazine can be prioritized for screening in kinase inhibition panels or enzyme activity assays to identify novel biological targets and to expand the pharmacological profile of phthalazine-based chemotypes.

Quote Request

Request a Quote for 1-(4-Benzylphenoxy)-4-(4-methylphenyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.